molecular formula C23H27N3O B5059283 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine

Cat. No.: B5059283
M. Wt: 361.5 g/mol
InChI Key: JPBVPDAVNROBLW-UHFFFAOYSA-N
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Description

The compound “1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a benzyl group, and a piperidine ring .


Molecular Structure Analysis

The molecule contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . It also contains a benzyl group attached to the 3-position of the oxadiazole ring, and a piperidine ring attached via a methylene bridge .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and piperidine rings. The oxadiazole ring can participate in various reactions due to the presence of nitrogen and oxygen atoms .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other oxadiazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity.

Properties

IUPAC Name

3-benzyl-5-[[4-(2-phenylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-3-7-19(8-4-1)11-12-20-13-15-26(16-14-20)18-23-24-22(25-27-23)17-21-9-5-2-6-10-21/h1-10,20H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVPDAVNROBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2)CC3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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